Methyl 2-(chloromethyl)nicotinate

Organic Synthesis Alkylation Building Block

Challenge: Generic nicotinate esters lack the reactive chloromethyl handle required for heterocyclic scaffold construction. Methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7) resolves this as a versatile alkylating intermediate. • Key building block for TLR-modulating phenanthroimidazoles in immuno-oncology & inflammation research • Essential in NAI 1 (N215005) chemical probe synthesis for live-cell RNA secondary structure visualization • Enables regiospecific intramolecular cyclization to pyrrolopyridodiazepine ring systems Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 177785-14-7
Cat. No. B109170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)nicotinate
CAS177785-14-7
Synonyms2-(Chloromethyl)nicotinic Acid Methyl Ester;  2-Chloromethylpyridine-3-carboxylic Acid Methyl Ester;  Methyl 2-(Chloromethyl)pyridine-3-carboxylate;  Methyl 2-Chloromethyl-3-pyridinecarboxylate;  2-(Chloromethyl)-3-pyridinecarboxylic Acid Methyl Ester; 
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)CCl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
InChIKeyAMIVNKVBDFJAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(chloromethyl)nicotinate: Chemical Profile


Methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7), with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol , is a nicotinic acid derivative featuring a chloromethyl group at the 2-position of the pyridine ring . This structural feature imparts reactivity as an alkylating agent via nucleophilic substitution at the chloromethyl site, making it a valuable intermediate in organic synthesis. The compound is obtained from 2-methyl nicotinate methyl ester by chlorination, and its predicted physicochemical properties include a boiling point of 279.4±30.0 °C and a density of 1.252±0.06 g/cm³ [1].

Methyl 2-(chloromethyl)nicotinate: Irreplaceable Reactivity


Generic substitution with methyl nicotinate or ethyl nicotinate fails because these compounds lack the critical chloromethyl group at the 2-position. Methyl nicotinate is essentially unreactive toward nucleophilic substitution under mild conditions, whereas Methyl 2-(chloromethyl)nicotinate functions as an active alkylating agent, enabling the construction of complex heterocyclic scaffolds. Substitution with the ethyl ester analog (ethyl 2-(chloromethyl)nicotinate, CAS 124797-01-9, MW 199.63 g/mol ) alters both solubility and the steric/electronic environment of the ester moiety, which can affect subsequent reaction kinetics, crystallization behavior, and the physicochemical properties of downstream intermediates.

Methyl 2-(chloromethyl)nicotinate: Differentiation Evidence


Chloromethyl-Driven Alkylation Capability

The presence of the chloromethyl group at the 2-position of the pyridine ring fundamentally alters the reactivity profile of Methyl 2-(chloromethyl)nicotinate compared to methyl nicotinate. Methyl nicotinate lacks this electrophilic site and therefore cannot participate in nucleophilic substitution reactions under typical synthetic conditions. In contrast, Methyl 2-(chloromethyl)nicotinate serves as an alkylating agent, reacting with nucleophiles such as amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds [1]. This functional distinction is the primary driver for selecting this compound over methyl nicotinate in synthetic routes requiring site-selective alkylation.

Organic Synthesis Alkylation Building Block

TLR Agonist Precursor: Synthetic Yield

Methyl 2-(chloromethyl)nicotinate has been specifically employed as a starting material for the synthesis of phenanthroimidazole derivatives that act as TLR agonists. In a reported synthesis, the compound was obtained from 2-methyl nicotinate methyl ester via chlorination using m-chloroperbenzoic acid and phosphorus oxychloride, yielding the product in 16% yield as an orange oil after purification [1]. While this yield appears modest, it represents the critical first step in a sequence that ultimately generates biologically active molecules. Alternative nicotinate esters lacking the chloromethyl group cannot undergo the subsequent alkylation steps required to construct the phenanthroimidazole scaffold, making this compound irreplaceable in this specific route.

TLR Agonist Pharmaceutical Intermediate Immunomodulator

Methyl vs. Ethyl Ester: Physicochemical Impact

A direct analog, ethyl 2-(chloromethyl)nicotinate (CAS 124797-01-9), differs only in the ester alkyl group (ethyl vs. methyl). This substitution changes the molecular weight from 185.61 g/mol (methyl ester) to 199.63 g/mol (ethyl ester) and alters the compound's lipophilicity and steric profile . The ethyl ester is expected to exhibit lower aqueous solubility and different reaction kinetics in ester hydrolysis or transesterification steps. The methyl ester variant may be preferred when a smaller, less lipophilic protecting group is desired, or when the subsequent synthetic steps are sensitive to steric hindrance or when the final product requires a specific ester group for biological activity.

Physicochemical Properties Solubility Reaction Kinetics

Regiochemical Outcomes by Chloromethyl Position

The position of the chloromethyl group on the pyridine ring dictates the regiochemistry of subsequent cyclization reactions and the spatial orientation of the resulting heterocyclic systems. Methyl 2-(chloromethyl)nicotinate (chloromethyl at the 2-position) enables the formation of fused ring systems that incorporate the pyridine nitrogen in a specific orientation. In contrast, methyl 4-(chloromethyl)nicotinate (CAS 1159826-53-5) and 6-(chloromethyl)nicotinic acid (CAS 148258-27-9) lead to different regioisomeric products . The choice of isomer is critical for accessing specific pharmacophores and for controlling the three-dimensional shape of the final molecule, which directly impacts biological target binding.

Regioselective Synthesis Heterocyclic Chemistry Positional Isomers

Methyl 2-(chloromethyl)nicotinate: Application Scenarios


Phenanthroimidazole TLR Agonist Synthesis

Methyl 2-(chloromethyl)nicotinate serves as a key building block in the synthesis of phenanthroimidazole derivatives that modulate Toll-like receptors (TLRs). The compound's chloromethyl group enables the alkylation of nitrogen nucleophiles, a critical step in constructing the imidazole core. The resulting compounds have demonstrated the ability to regulate immune responses and are under investigation for treating cancer, autoimmune diseases, and inflammation . This application relies on the specific reactivity of the 2-chloromethyl group, which cannot be replicated by methyl nicotinate or other non-chlorinated analogs.

NAI 1 Probe for RNA Visualization

Methyl 2-(chloromethyl)nicotinate is an essential intermediate in the synthesis of NAI 1 (N215005), a chemical probe used to visualize RNA secondary structures within living cells . The probe enables the first global view of RNA base-pairing across all four nucleotides, providing insights into RNA function and regulation. The chloromethyl group is crucial for introducing the reactive moiety that ultimately forms the covalent adduct with RNA, making this compound indispensable for this advanced biochemical tool.

Pyrrolopyridodiazepine Heterocycle Synthesis

Methyl 2-(chloromethyl)nicotinate has been employed as a starting material for the synthesis of novel pyrrolopyridodiazepine ring systems, which are of interest in medicinal chemistry . The 2-chloromethyl group allows for intramolecular cyclization reactions with pendant amines, leading to the formation of seven-membered diazepine rings fused to the pyridine core. This regiospecific cyclization is dictated by the position of the chloromethyl group, and substitution with the 4- or 6-chloromethyl isomers would yield entirely different ring systems.

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